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molecular formula C9H7FO2 B7859552 3-(3-Fluorophenyl)acrylic acid

3-(3-Fluorophenyl)acrylic acid

Cat. No. B7859552
M. Wt: 166.15 g/mol
InChI Key: RTSIUKMGSDOSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

3-Fluorobenzaldehyde (5 g, 40.28 mmol) in pyridine (50 mL) was reacted with malonic acid (5.4 g, 52.3 mmol) and piperidine (343 mg, 4.0 mmol) at 75° C. for 12 hours to afford 6.6 g (96.9%) of the crude product which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96.9%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.C(O)(=O)[CH2:11][C:12]([OH:14])=[O:13].N1CCCCC1>N1C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:11][C:12]([OH:14])=[O:13])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1
Name
Quantity
5.4 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
343 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 96.9%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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